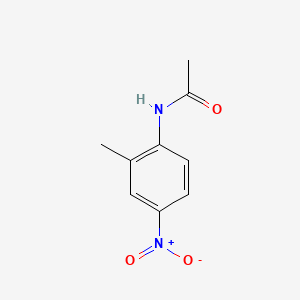
N-(2-Methyl-4-nitrophenyl)acetamide
Cat. No. B1346618
Key on ui cas rn:
2719-15-5
M. Wt: 194.19 g/mol
InChI Key: JZEOVPGWIWSSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04009205
Procedure details


349.6g (2.3 moles) of 4-amino-3-methyl-nitrobenzene were dissolved in 500g of tetrahydrofuran, 500g of acetic acid were added thereto, and 500g (3.5 moles) of acetic anhydride were added dropwise while stirring and heating at 70° to 80° C, and, after the completion of the acetic acid addition, the entire reaction system was reacted for 1 hour under reflux and then was allowed to cool whereby crystals were formed. The crystals were separated, filtered out and then dried.
[Compound]
Name
349.6g
Quantity
2.3 mol
Type
reactant
Reaction Step One


[Compound]
Name
500g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One


[Compound]
Name
500g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One


[Compound]
Name
500g
Quantity
3.5 mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH3:11].[C:12](OC(=O)C)(=[O:14])[CH3:13]>O1CCCC1.C(O)(=O)C>[NH:1]([C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH3:11])[C:12]([CH3:13])=[O:14]
|
Inputs


Step One
[Compound]
|
Name
|
349.6g
|
|
Quantity
|
2.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)[N+](=O)[O-])C
|
[Compound]
|
Name
|
500g
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
[Compound]
|
Name
|
500g
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
[Compound]
|
Name
|
500g
|
|
Quantity
|
3.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating at 70° to 80° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the entire reaction system was reacted for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool whereby crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were separated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N(C(=O)C)C1=C(C=C(C=C1)[N+](=O)[O-])C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
